Octyldodecyl neopentanoate synthesis and characterization
Octyldodecyl neopentanoate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Octyldodecyl Neopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyldodecyl neopentanoate is a synthetic ester of 2-octyldodecanol and neopentanoic acid, belonging to the monohydric alkyl ester chemical group.[1][2] Its IUPAC name is 2-octyldodecyl 2,2-dimethylpropanoate.[3] Functioning primarily as an emollient and skin-conditioning agent, it is widely utilized in the cosmetics and personal care industry.[1][2][4] This ingredient is known for imparting a silky, non-oily feel to formulations and for its stability across a broad range of pH levels.[4][5] Notably, it can enhance the Sun Protection Factor (SPF) in sunscreens by effectively solubilizing and stabilizing UV filters.[4][6] This technical guide provides a comprehensive overview of the synthesis and analytical characterization of octyldodecyl neopentanoate.
Synthesis of Octyldodecyl Neopentanoate
The synthesis of octyldodecyl neopentanoate is achieved through Fischer-Speier esterification. This well-established method involves the acid-catalyzed reaction between a carboxylic acid (neopentanoic acid) and an alcohol (2-octyldodecanol).[7][8] The reaction is reversible, and to achieve a high yield, the equilibrium is shifted toward the product by removing water as it is formed.[7][8]
Reaction Scheme
Neopentanoic Acid + 2-Octyldodecanol ⇌ Octyldodecyl Neopentanoate + Water
Experimental Protocol: Fischer Esterification
Materials:
-
2-Octyldodecanol
-
Neopentanoic acid (2,2-dimethylpropanoic acid)
-
p-Toluenesulfonic acid (catalyst) or concentrated Sulfuric Acid
-
Toluene (B28343) (for azeotropic removal of water)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add equimolar amounts of 2-octyldodecanol and neopentanoic acid. Add toluene to approximately 25-40% of the total reactant volume.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2 mol% relative to the limiting reactant).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction has reached completion.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and finally with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
-
Final Product: The resulting crude product can be further purified by vacuum distillation to yield pure octyldodecyl neopentanoate, a clear, viscous liquid.[5][6]
Physicochemical Properties
The key physical and chemical properties of octyldodecyl neopentanoate are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-octyldodecyl 2,2-dimethylpropanoate | [3] |
| Synonyms | Neolite 200P, Elefac I-205 | [3][6] |
| CAS Number | 158567-66-9 | [3][5][9] |
| Molecular Formula | C₂₅H₅₀O₂ | [3][9][10] |
| Molecular Weight | 382.66 g/mol | [9] |
| Exact Mass | 382.381080833 Da | [3] |
| Appearance | Clear, low-freezing, viscous liquid | [5][6] |
| Solubility | Insoluble in water; Soluble in most oils and alcohol | [6] |
Workflow for Synthesis and Purification
The following diagram illustrates the key stages in the synthesis and purification of octyldodecyl neopentanoate.
Caption: Workflow diagram for the synthesis of octyldodecyl neopentanoate.
Characterization and Analysis
The structural integrity and purity of the synthesized octyldodecyl neopentanoate are confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure.[11] Both ¹H and ¹³C NMR are essential for confirming the presence of the octyldodecyl and neopentanoate moieties and the ester linkage. Predicted spectral data, based on analogous structures like 2-octyldodecyl heptanoate, are presented below.[12]
Predicted ¹H NMR Data:
-
~4.0 ppm (doublet): Protons on the methylene (B1212753) group adjacent to the ester oxygen (-O-CH₂-).
-
~1.6 ppm (multiplet): Methine proton of the octyldodecyl group (-O-CH₂-CH-).
-
~1.25 ppm (broad singlet): A large, overlapping signal from the numerous methylene (-CH₂-) protons in the long alkyl chains.
-
~1.2 ppm (singlet): Protons of the three methyl groups of the neopentanoate moiety (-C(CH₃)₃).
-
~0.88 ppm (triplet): Terminal methyl (-CH₃) protons of the octyl and decyl chains.
Predicted ¹³C NMR Data:
-
~178 ppm: Carbonyl carbon (C=O) of the ester group.
-
~68 ppm: Methylene carbon adjacent to the ester oxygen (-O-CH₂-).
-
~39 ppm: Methine carbon of the octyldodecyl group (-O-CH₂-CH-).
-
~38 ppm: Quaternary carbon of the neopentanoate moiety (-C(CH₃)₃).
-
~27 ppm: Methyl carbons of the neopentanoate moiety (-C(CH₃)₃).
-
~32-22 ppm: A series of signals corresponding to the methylene carbons of the long alkyl chains.
-
~14 ppm: Terminal methyl carbons of the octyl and decyl chains.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified octyldodecyl neopentanoate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Utilize proton decoupling. Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent signal or an internal standard like tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[13] The IR spectrum of an ester is dominated by the strong absorption of the carbonyl group.[14]
Expected IR Absorption Bands:
-
2950-2850 cm⁻¹ (strong, sharp): C-H stretching vibrations from the alkyl chains.
-
1735-1750 cm⁻¹ (very strong, sharp): C=O stretching vibration, characteristic of the ester functional group.[15]
-
1470-1450 cm⁻¹ (variable): C-H bending vibrations (scissoring) of the methylene groups.
-
1250-1150 cm⁻¹ (strong): C-O stretching vibration of the ester linkage.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small drop of the liquid octyldodecyl neopentanoate directly onto the ATR crystal.
-
Data Acquisition: Obtain the infrared spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and can provide structural information through fragmentation patterns.[16] A soft ionization technique like Electrospray Ionization (ESI) is ideal for observing the molecular ion with minimal fragmentation.[12]
Expected Mass Spectrum Data (ESI-MS):
-
Molecular Ion Peak: The primary peak observed will correspond to the protonated molecule [M+H]⁺ at m/z 383.67 or the sodiated adduct [M+Na]⁺ at m/z 405.65.
-
Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur. Common fragmentation patterns for esters include cleavage adjacent to the carbonyl group (alpha-cleavage) and loss of the alkoxy group.[12]
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the mass analyzer to scan a relevant m/z range (e.g., 100-600 amu). Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the molecular ion.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions to confirm the structure and molecular weight of the compound.
References
- 1. lesielle.com [lesielle.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Octyldodecyl Neopentanoate | C25H50O2 | CID 10221530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. paulaschoice.co.uk [paulaschoice.co.uk]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. Octyldodecyl Neopentanoate | Elefac I-205 | Cosmetic Ingredients Guide [ci.guide]
- 7. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. OCTYLDODECYL NEOPENTANOATE | 158567-66-9 [m.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Comparison of mass spectrometric techniques for generating molecular weight information on a class of ethoxylated oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
